molecular formula C28H31N2O3.Cl<br>C28H31ClN2O3 B1680604 Rhodamine B CAS No. 81-88-9

Rhodamine B

Cat. No. B1680604
CAS RN: 81-88-9
M. Wt: 479.0 g/mol
InChI Key: PYWVYCXTNDRMGF-UHFFFAOYSA-N
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Mechanism of Action

Rhodamine B exerts its effects through its fluorescent properties. When exposed to light, the dye absorbs photons and transitions to an excited state. Upon returning to the ground state, it emits light at a longer wavelength, producing fluorescence . This property is utilized in various applications, including imaging and diagnostic assays .

Safety and Hazards

Rhodamine B may be harmful if swallowed or inhaled . It is associated with eye, skin, and respiratory tract irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid breathing dust, and wash thoroughly after handling .

Future Directions

Rhodamine B has been considered a unique stimuli-dependent chromic material by researchers because of its outstanding photophysical and physicochemical properties that are suitable for real applications . It has been used in a number of commercial outlets with increasing demands . Future research will likely continue to explore its potential applications in various fields .

Biochemical Analysis

Biochemical Properties

Rhodamine B plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to bind with proteins, enzymes, and nucleic acids, affecting their function and activity. For instance, this compound can interact with albumin, a major protein in blood plasma, altering its conformation and binding properties . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites . These interactions highlight the compound’s potential to influence biochemical pathways and cellular processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can enter cells through passive diffusion and accumulate in the cytoplasm and mitochondria . Once inside the cell, this compound can disrupt cellular function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to DNA damage and apoptosis . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and cellular components. This compound can bind to DNA, intercalating between base pairs and causing structural changes that affect DNA replication and transcription . Additionally, this compound can inhibit the activity of enzymes involved in oxidative phosphorylation, such as cytochrome c oxidase, by binding to their active sites. These interactions can lead to a decrease in ATP production and an increase in ROS generation, contributing to cellular dysfunction and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodamine B can be synthesized through the condensation of phthalic anhydride with 3-aminophenol, followed by the reaction with diethylamine . The reaction typically occurs in the presence of a dehydrating agent such as zinc chloride or polyphosphoric acid to facilitate the formation of the xanthene ring structure .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure efficient production. The final product is purified through crystallization and filtration to obtain a high-purity dye .

Comparison with Similar Compounds

Rhodamine B is often compared with other xanthene dyes such as Rhodamine 6G and Rhodamine 123. While all these dyes share similar fluorescent properties, this compound is unique due to its higher water solubility and stability . Other similar compounds include:

This compound’s unique properties make it a versatile and valuable compound in various scientific and industrial applications.

properties

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride
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InChI

InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H
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InChI Key

PYWVYCXTNDRMGF-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]
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Molecular Formula

C28H31ClN2O3
Record name C.I. FOOD RED 15
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Related CAS

14728-79-1
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1), dimer
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DSSTOX Substance ID

DTXSID6042369
Record name Rhodamine B
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Molecular Weight

479.0 g/mol
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Physical Description

C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics., Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO], Green crystals or reddish-violet powder.
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Solubility

SOL IN WATER, ALCOHOL & ETHER, BENZENE /BASIC ANHYDROUS FORM/, INSOL IN ORG SOLVENTS /BASIC ANHYDROUS FORM/, SOL IN ... HOT XYLENE /BASIC ANHYDROUS FORM/, VERY SOL IN WATER & ALCOHOL, SLIGHTLY SOL IN HYDROCHLORIC ACID & SODIUM HYDROXIDE, SOL IN BENZENE
Record name RHODAMINE B
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Color/Form

GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT, LEAFLETS FROM DILUTE HYDROCHLORIC ACID

CAS RN

81-88-9
Record name C.I. FOOD RED 15
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Record name Rhodamine B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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